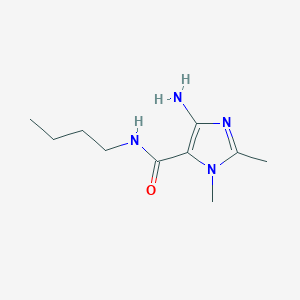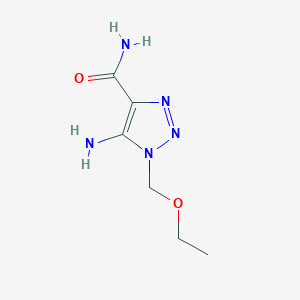
2-Amino-3,3-dicyclobutylpropanoic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Amino-3,3-dicyclobutylpropanoic acid hydrochloride” is a chemical compound with the CAS Number: 1803562-65-3 . It has a molecular weight of 233.74 and is commonly used in scientific research. It exhibits diverse properties and finds application in various fields, including pharmaceuticals and materials science.
Molecular Structure Analysis
The IUPAC name for this compound is 2-amino-3,3-dicyclobutylpropanoic acid hydrochloride . The InChI code for this compound is 1S/C11H19NO2.ClH/c12-10(11(13)14)9(7-3-1-4-7)8-5-2-6-8;/h7-10H,1-6,12H2,(H,13,14);1H .
Aplicaciones Científicas De Investigación
Neuroprotective Agent Research
A key research application of compounds similar to 2-Amino-3,3-dicyclobutylpropanoic acid hydrochloride is in the field of neuroprotection. A study demonstrated the synthesis and structure-activity relationship of related compounds as potent inhibitors of kynurenine-3-hydroxylase, suggesting potential neuroprotective effects. These compounds were found to prevent the increase in interferon-gamma-induced synthesis of quinolinic acid in human monocyte-derived macrophages (Drysdale et al., 2000).
Enzyme Inhibition Studies
Research into the inhibition of 1-Aminocyclopropane-1-carboxylic acid (ACC) deaminase by derivatives of 2-Amino-3,3-dicyclobutylpropanoic acid hydrochloride has been conducted. One such derivative, DFACC, showed instability under physiological conditions but acted as a slow-dissociating inhibitor of ACC deaminase with submicromolar affinity (Liu et al., 2015).
Optical Resolution and Synthesis
There has been significant research in the optical resolution and synthesis of compounds structurally related to 2-Amino-3,3-dicyclobutylpropanoic acid hydrochloride. Studies focused on the preparation of optically active threo-2-amino-3-hydroxy-3-phenylpropanoic acid via optical resolutions and crystallization methods (Shiraiwa et al., 2006).
Immunosuppressive Activity
Another research application is in the field of immunosuppression. A study synthesized a series of 2-substituted 2-aminopropane-1,3-diols, structurally related to 2-Amino-3,3-dicyclobutylpropanoic acid hydrochloride, and evaluated them for immunosuppressive effects. This research is particularly relevant for potential applications in organ transplantation (Kiuchi et al., 2000).
Antibacterial Compound Synthesis
A study explored the use of compounds related to 2-Amino-3,3-dicyclobutylpropanoic acid hydrochloride in synthesizing novel heterocyclic compounds with expected antibacterial activities. This demonstrates the potential application of such compounds in developing new antibacterial agents (El-Hashash et al., 2015).
Safety and Hazards
Propiedades
IUPAC Name |
2-amino-3,3-di(cyclobutyl)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2.ClH/c12-10(11(13)14)9(7-3-1-4-7)8-5-2-6-8;/h7-10H,1-6,12H2,(H,13,14);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBLUHCWYSVWLAZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(C2CCC2)C(C(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1803562-65-3 |
Source


|
| Record name | 2-amino-3,3-dicyclobutylpropanoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(S)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide hydrochloride](/img/structure/B1382863.png)

![2-Chloromethyl-4-methoxy-thieno[3,2-d]pyrimidine](/img/structure/B1382866.png)
![2-{[(4-Bromothiophen-2-yl)methyl]amino}ethan-1-ol hydrochloride](/img/structure/B1382867.png)


![3-Benzyl-6-oxa-3-azabicyclo[3.2.1]octan-8-ol](/img/structure/B1382871.png)
amine dihydrochloride](/img/structure/B1382872.png)


![1-[3-(Aminomethyl)azetidin-1-yl]-2-methoxyethan-1-one hydrochloride](/img/structure/B1382881.png)
